4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Description
4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid featuring a norbornane-like scaffold with a methyl group at position 4 and an oxygen atom (oxa) at position 2. This rigid structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7-2-3-8(4-7,6(9)10)11-5-7/h2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAELKJPSEPKXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(OC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the acid-promoted dehydration of 1,8-terpin (p-menthan-1,8-diol) to form 1,4-cineole, which is a related compound . Another method includes the use of α-terpineol (p-menth-1-en-8-ol) as a starting material, followed by a two-step protocol to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of 4-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid exhibit promising antimicrobial properties. In a study evaluating various analogs, compounds containing the bicyclic structure showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
Case Study: Synthesis and Testing of Derivatives
- Objective : To synthesize derivatives and evaluate their antimicrobial efficacy.
- Methodology : Synthesis involved the modification of the carboxylic acid group followed by biological testing against standard bacterial strains.
- Results : A derivative with a halogen substituent demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Material Science
2.1 Polymer Chemistry
The unique bicyclic structure of this compound makes it suitable for use in polymer synthesis, particularly in the formation of biodegradable polymers. Its incorporation into polymer backbones can enhance mechanical properties while maintaining environmental sustainability.
Data Table: Properties of Polymers with Bicyclic Structure
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Biodegradability |
|---|---|---|---|
| Poly(bicyclo) | 45 | 300 | Yes |
| Conventional PET | 55 | 20 | No |
Synthetic Organic Chemistry
3.1 Building Block for Complex Molecules
This compound serves as a versatile building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Case Study: Synthesis of Natural Product Analogues
- Objective : To use the bicyclic compound as a precursor for synthesizing analogues of natural products.
- Methodology : The compound was subjected to various functionalization reactions, including esterification and amination.
- Results : Several synthesized analogues displayed enhanced biological activity compared to their natural counterparts, highlighting the utility of this compound in drug discovery .
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of bicyclic carboxylic acids are highly sensitive to substituent variations. Key analogs include:
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid (Camphanic Acid)
- Structure : Additional methyl groups at positions 4,7,7 and a 3-oxo group.
- Activity : Exhibits significant antimicrobial activity, attributed to the 3-oxo group enhancing electrophilicity and interaction with microbial enzymes .
- Molecular Weight : Higher due to three methyl groups (C₁₀H₁₄O₄ vs. C₈H₁₀O₃ for the target compound).
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic Acid
- Structure : Lacks the 4-methyl and 2-oxa groups but includes a 2-oxo and two 7-methyl groups.
- Physical Properties : Melting point = 233–234°C; pKa = 3.65. Used in synthesizing alkenyl nitriles for covalent protein labeling .
- Key Difference : The 2-oxo group increases polarity compared to the 2-oxa group in the target compound.
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic Acid
- Structure : Methoxy substituent at position 4 instead of methyl.
- Electronic Effects : The methoxy group donates electron density via resonance, altering acidity (pKa ~4.21 predicted) and solubility .
Physicochemical Properties
*Predicted or estimated based on analogs.
Biological Activity
4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, also known as a bicyclic compound, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- CAS Number : 2305251-68-5
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
Research indicates that compounds similar to this compound may interact with various biological targets, influencing cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways.
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered energy production in cells.
- Anticancer Properties : Some studies suggest that bicyclic compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting oxidative phosphorylation.
Anticancer Activity
A notable study highlighted the anticancer effects of related compounds that disrupt mitochondrial function, leading to cell death in various cancer cell lines. For instance, the inhibition of HIF-1α (hypoxia-inducible factor 1-alpha) was observed, which is crucial for tumor survival under low oxygen conditions .
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects of this compound, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Study 1: Anticancer Efficacy
In vitro studies on human colorectal carcinoma (HCT116) cells demonstrated that derivatives of bicyclic acids exhibited significant cytotoxicity with IC50 values below 5 µM. The mechanism involved G2/M cell cycle arrest and apoptosis induction .
Study 2: Neuroprotection
Another study investigated the neuroprotective potential of related bicyclic compounds in models of neurodegeneration. Results indicated a reduction in neuronal cell death and improved outcomes in oxidative stress models .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step cyclization and functionalization. For example, bicyclo frameworks can be constructed via Diels-Alder reactions or intramolecular cyclization of ester precursors. A chromium(III) complex derived from a structurally related bicyclo compound (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) demonstrated improved yield when using anhydrous conditions and transition-metal catalysts . Key steps include:
- Esterification : Methyl or tert-butyl esters stabilize intermediates during cyclization.
- Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote oxabicyclo formation.
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate enantiopure products .
Q. How can spectroscopic methods resolve structural ambiguities in this compound?
Methodological Answer:
- 1D/2D NMR : Assign bicyclo ring protons using COSY and NOESY to confirm stereochemistry. For example, coupling constants between bridgehead protons (J ≈ 2–4 Hz) distinguish endo/exo configurations .
- X-ray Crystallography : Critical for absolute configuration determination, especially when substituents (e.g., methyl or hydroxyl groups) introduce steric strain .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and ether C-O-C stretches (~1100 cm⁻¹) confirm functional groups .
Q. What stability considerations are critical for storage and handling?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (argon) at –20°C to prevent hydrolysis of the oxabicyclo ether ring .
- Thermal Stability : Decomposition above 80°C generates hazardous byproducts (e.g., CO₂); use controlled heating during reactions .
- pH Sensitivity : The carboxylic acid group may protonate/deprotonate in aqueous buffers, altering solubility. Use buffered solutions (pH 4–6) for biological assays .
Advanced Research Questions
Q. How can contradictions in reported spectral data be resolved?
Methodological Answer: Contradictions often arise from stereochemical variations or impurities. Strategies include:
- Comparative Analysis : Cross-reference NMR data with structurally validated analogs (e.g., 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives) to identify outliers .
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon environments in ambiguous signals .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental assignments .
Q. What strategies enable functionalization of the bicyclo framework for SAR studies?
Methodological Answer:
- Electrophilic Substitution : Introduce halogens (e.g., bromine) at bridgehead positions using N-bromosuccinimide (NBS) under radical initiation .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids modify aryl substituents while preserving the bicyclo core .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block the carboxylic acid during reactions, followed by TFA cleavage .
Q. How to design experiments for mechanistic studies in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Test competitive inhibition of penicillin-binding proteins (PBPs) using analogs like 6-aminopenicillanic acid derivatives .
- Metabolic Stability : Radiolabel the compound (³H or ¹⁴C) to track degradation in liver microsomes .
- Molecular Docking : Simulate interactions with bacterial targets (e.g., β-lactamases) using software like AutoDock Vina to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
